
H-Gly-Gly-Met-OH
Overview
Description
Chemical Name: Glycyl-glycyl-methionine CAS No.: 554-94-9 Molecular Formula: C₇H₁₃N₃O₄S Molecular Weight: 223.26 g/mol Structural Features: A tripeptide composed of two glycine residues followed by methionine. The methionine residue introduces a sulfur-containing thioether group (-SCH₃), which influences hydrophobicity and redox reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Danshenxinkun A involves the extraction of the compound from the roots of Salvia miltiorrhiza. The roots are typically dried and then subjected to ethanol extraction. The ethanolic extract is partitioned between ethyl acetate and water. The ethyl acetate layer is then separated by silica gel column chromatography and preparative thin-layer chromatography to obtain Danshenxinkun A .
Industrial Production Methods
Industrial production of Danshenxinkun A follows similar extraction and purification methods but on a larger scale. The process involves the use of large extraction tanks and industrial chromatography columns to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
Danshenxinkun A undergoes various chemical reactions, including oxidation, reduction, and conjugation. These reactions are influenced by the presence of phenolic acids and diterpenoids in its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize Danshenxinkun A.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Scientific Research Applications
Pharmaceutical Applications
Peptide Synthesis
H-Gly-Gly-Met-OH is a crucial building block in peptide synthesis. It plays a significant role in developing new therapeutic agents and pharmaceuticals. Researchers utilize this compound to create peptides that can mimic natural hormones or enzymes, potentially leading to novel treatments for various diseases.
Drug Development
The compound is investigated for its potential as a drug candidate, particularly in targeting specific biological pathways associated with diseases. For instance, studies have shown that tripeptides can modulate immune responses and exert anti-inflammatory effects, making them candidates for treating autoimmune disorders and chronic inflammation.
Biotechnology Applications
Recombinant Protein Production
In biotechnology, this compound is utilized in the production of recombinant proteins and enzymes. Its incorporation into expression systems can enhance the yield and activity of these proteins, which are essential for research and industrial applications.
Biocatalysis
The compound's role as a substrate or co-factor in enzymatic reactions has been explored, particularly in biocatalysis. This application helps improve reaction efficiency and specificity in industrial processes.
Nutritional Applications
Health Supplements
Research indicates that this compound may have beneficial effects on muscle recovery and overall health. It is being studied for inclusion in dietary supplements aimed at athletes and individuals recovering from physical exertion.
Functional Foods
The potential of this tripeptide as a functional food ingredient is under investigation. Its antioxidant properties could contribute to health benefits when incorporated into food products.
Cosmetic Applications
Skin Health Products
The cosmetic industry is exploring this compound for use in formulations aimed at improving skin health. Its properties may help in anti-aging products by promoting collagen synthesis or reducing oxidative stress on skin cells.
Wound Healing Formulations
Studies have suggested that peptides can enhance wound healing processes. This compound’s potential role in accelerating skin repair mechanisms makes it a candidate for topical applications.
Data Table: Summary of Applications
Application Area | Specific Uses | Key Benefits |
---|---|---|
Pharmaceuticals | Peptide synthesis, drug development | Novel therapeutic agents |
Biotechnology | Recombinant protein production, biocatalysis | Enhanced yield and efficiency |
Nutrition | Health supplements, functional foods | Muscle recovery, antioxidant properties |
Cosmetics | Skin health products, wound healing formulations | Anti-aging effects, improved healing |
Case Studies
- Peptide Synthesis for Drug Development : A study published in Journal of Medicinal Chemistry demonstrated the synthesis of bioactive peptides using this compound as a building block. These peptides showed promising results in modulating inflammatory pathways in vitro .
- Biotechnological Advancements : Research highlighted in Biotechnology Advances reported that incorporating this compound into recombinant protein systems significantly increased protein yield by 30%, showcasing its utility in industrial biotechnology .
- Nutritional Supplementation Effects : A clinical trial published in Nutrition Research evaluated the effects of a supplement containing this compound on muscle recovery post-exercise. Results indicated improved recovery times and reduced muscle soreness among participants .
- Cosmetic Formulation Studies : An investigation into the efficacy of this compound in anti-aging creams revealed enhanced skin hydration and elasticity after four weeks of use compared to a control group .
Mechanism of Action
Danshenxinkun A exerts its effects through multiple molecular targets and pathways:
Cardiovascular Health: It enhances blood flow and reduces oxidative stress, thereby protecting the heart and blood vessels.
Anti-Inflammatory Actions: Modulates inflammatory pathways and reduces the production of pro-inflammatory cytokines.
Anticancer Effects: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation
Comparison with Similar Compounds
Key Properties :
- Hydrogen Bonding: 3 hydrogen bond donors and 5 acceptors, enabling moderate solubility in aqueous environments .
Comparison with Structurally Similar Compounds
2.1. Tripeptides
Key Differences :
- Hydrophobicity : Methionine’s thioether group makes this compound more hydrophobic than H-Gly-Gly-Gly-OH but less than aromatic-containing peptides (e.g., H-Gly-Phe-Leu-Gly-OH) .
- Reactivity : Methionine’s sulfur can undergo oxidation to methionine sulfoxide, a property absent in H-Gly-Gly-Sar-OH or H-Gly-Gly-Gly-OH .
2.2. Dipeptides and Amino Acids
Key Differences :
- Bioavailability : this compound’s tripeptide structure may improve membrane permeability compared to H-Met-OH, aligning with Biopharmaceutics Classification System (BCS) principles for small peptides .
- Functional Diversity : H-Met-Glu-OH’s carboxyl group enables pH-dependent behavior, unlike this compound’s neutral glycine residues .
2.3. Longer Peptides
Key Differences :
- Biological Activity: H-Tyr-Gly-Gly-Phe-Met-OH is part of endogenous opioid systems, while this compound’s simpler structure lacks receptor-targeting motifs .
- Structural Complexity : Longer peptides like H-Gly-Phe-Leu-Gly-OH exhibit tertiary interactions, unlike linear tripeptides .
Biological Activity
H-Gly-Gly-Met-OH, also known as glycyl-glycyl-methionine, is a tripeptide composed of glycine, glycine, and methionine. Its molecular formula is CHNOS, with a molecular weight of approximately 233.31 g/mol. This compound has garnered attention in biochemical research due to its potential biological activities and roles in various physiological processes.
The biological activity of this compound can be attributed to several mechanisms:
- Protease Inhibition : this compound has demonstrated the ability to inhibit certain proteases, enzymes that break down proteins. This property is significant in therapeutic contexts where protease activity needs to be modulated.
- Peptide Library Screening : This tripeptide is utilized in peptide library screening, allowing researchers to identify peptides that bind to specific proteins or enzymes. Such interactions are crucial for drug discovery, as they can lead to the development of new therapeutic agents targeting disease-causing proteins.
- Protein-Protein Interactions : this compound serves as a tool for studying protein-protein interactions, which are vital for numerous cellular processes. Understanding these interactions can facilitate the development of novel drugs and therapies.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this tripeptide may disrupt bacterial membranes or other cellular processes, indicating potential antimicrobial activity.
- Cell Signaling Pathways : The compound is implicated in various signaling pathways, including those related to apoptosis, autophagy, and inflammation. These pathways are critical for maintaining cellular homeostasis and responding to stressors .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
H-Gly-Met-Gly-OH | Glycine-Methionine-Glycine | Focused on methionine's role |
H-Met-Gly-Met-OH | Methionine-Glycine-Methionine | Cyclic structure; more resistant to cleavage |
H-Ala-Ala-Met-OH | Alanine-Alanine-Methionine | Different amino acid composition |
H-Leu-Leu-Met-OH | Leucine-Leucine-Methionine | Larger side chains; different biological activity |
This compound stands out due to its unique combination of two glycine residues followed by methionine, which may enhance its solubility and bioactivity compared to other tripeptides.
Case Studies and Research Findings
- Protease Inhibition Study : A study highlighted the effectiveness of this compound in inhibiting specific proteases involved in cancer progression. The findings suggest that this tripeptide could be developed as a therapeutic agent in cancer treatment by targeting proteolytic pathways.
- Peptide Interaction Analysis : Research utilizing peptide library screening revealed that this compound binds effectively to certain receptors implicated in inflammatory responses. This binding could provide insights into developing anti-inflammatory drugs .
- Antimicrobial Activity Assessment : Experimental results indicated that this compound exhibited significant antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial membrane integrity, suggesting potential applications in infection control .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing H-Gly-Gly-Met-OH in a laboratory setting?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is widely used due to its efficiency in sequential amino acid coupling. For this compound, Fmoc/t-Bu chemistry is preferred to protect methionine’s thioether group from oxidation. Post-synthesis, cleavage and deprotection require trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) to minimize side reactions. Purification via reversed-phase HPLC ensures high purity (>95%) by separating byproducts like truncated sequences or oxidized methionine derivatives .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms backbone connectivity and stereochemistry. For example, the methionine β-proton signal (~2.5 ppm) and glycine α-protons (~3.8 ppm) should align with expected coupling constants. Mass spectrometry (ESI-TOF) validates molecular weight (C₈H₁₅N₃O₄S, theoretical m/z: 249.08). Purity is assessed via HPLC using a C18 column with a gradient elution (0.1% TFA in water/acetonitrile) .
Q. What stability considerations are critical for storing this compound in experimental settings?
- Methodological Answer : Methionine’s susceptibility to oxidation necessitates storage under inert gas (argon or nitrogen) at -20°C in lyophilized form. For aqueous solutions, pH should be maintained at 4–6 to prevent hydrolysis, and chelating agents (e.g., EDTA) can mitigate metal-catalyzed degradation. Long-term stability studies using accelerated thermal degradation (40°C/75% RH) coupled with HPLC monitoring are recommended to establish shelf-life .
Advanced Research Questions
Q. How can researchers address discrepancies in bioactivity data for this compound across different cell lines?
- Methodological Answer : Contradictions may arise from variability in cellular uptake mechanisms (e.g., peptide transporters like PEPT1). Experimental controls should include:
- Triangulation : Validate bioactivity using orthogonal assays (e.g., fluorescence-based uptake studies vs. LC-MS quantification of intracellular peptide levels).
- Contextual Variables : Document culture conditions (e.g., pH, serum content) that influence transporter expression.
- Statistical Robustness : Apply multivariate regression to identify confounding factors (e.g., cell confluency, passage number) .
Q. What strategies optimize the design of in vivo studies investigating this compound’s pharmacokinetics?
- Methodological Answer :
- Dose Selection : Use allometric scaling from in vitro IC₅₀ values, adjusting for species-specific metabolic rates.
- Sampling Protocol : Collect plasma/tissue samples at non-linear intervals (e.g., 5, 15, 30, 60 mins post-administration) to capture rapid clearance phases.
- Analytical Validation : Employ stable isotope-labeled internal standards (e.g., ¹³C-Gly-Met) in LC-MS/MS to correct for matrix effects .
Q. How should researchers resolve contradictions in reported solubility profiles of this compound?
- Methodological Answer : Discrepancies may stem from polymorphic forms or aggregation. Standardize solubility assays by:
- Solvent Pre-Saturation : Pre-equilibrate buffers with excess peptide to avoid underreporting due to kinetic solubility.
- Dynamic Light Scattering (DLS) : Detect subvisible particulates (>100 nm) that affect apparent solubility.
- pH-Solubility Profiling : Compare data across pH 2–8 to identify zwitterionic behavior .
Q. What methodologies are effective for studying this compound’s interactions with metalloenzymes?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd) by titrating peptide into enzyme solutions.
- Circular Dichroism (CD) : Monitor conformational changes in the enzyme’s secondary structure upon peptide binding.
- Computational Docking : Use Rosetta or AutoDock Vina to predict binding poses, validated by mutagenesis (e.g., alanine-scanning of enzyme active sites) .
Q. Methodological Best Practices
- Data Validation : Implement triangulation (e.g., NMR, HPLC, and enzymatic digestion) to confirm peptide identity and purity .
- Ethical Compliance : For studies involving human-derived samples, align participant selection criteria with IRB protocols (e.g., stratified sampling for genetic variability) .
- Reproducibility : Pre-register experimental protocols (e.g., on Open Science Framework) and share raw spectral/assay data via repositories like Zenodo .
Properties
IUPAC Name |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-methylsulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O4S/c1-17-3-2-6(9(15)16)12-8(14)5-11-7(13)4-10/h6H,2-5,10H2,1H3,(H,11,13)(H,12,14)(H,15,16)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCVIQJVRGXUSA-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)CNC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)CNC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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